Guanosine 5'-(trihydrogen diphosphate) P'-D-mannopyranosyl ester
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Overview
Description
Guanosine 5’-(trihydrogen diphosphate) P’-D-mannopyranosyl ester is a complex organic compound with the molecular formula C16H23N5O17P2. It is a derivative of guanosine diphosphate (GDP) and is characterized by the presence of a mannopyranosyl ester group. This compound is of significant interest in various fields of scientific research due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-(trihydrogen diphosphate) P’-D-mannopyranosyl ester typically involves the esterification of guanosine diphosphate with D-mannopyranose. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the correct formation of the ester bond. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Guanosine 5’-(trihydrogen diphosphate) P’-D-mannopyranosyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted guanosine derivatives .
Scientific Research Applications
Guanosine 5’-(trihydrogen diphosphate) P’-D-mannopyranosyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: The compound is studied for its role in cellular signaling and metabolism, particularly in relation to guanine nucleotide-binding proteins.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and as a biomarker for certain diseases.
Industry: It is utilized in the production of pharmaceuticals and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of Guanosine 5’-(trihydrogen diphosphate) P’-D-mannopyranosyl ester involves its interaction with specific molecular targets, such as guanine nucleotide-binding proteins. These interactions can influence various cellular pathways, including signal transduction, protein synthesis, and metabolic regulation. The compound’s effects are mediated through its ability to bind to and modulate the activity of these proteins .
Comparison with Similar Compounds
Similar Compounds
Guanosine diphosphate (GDP): A closely related compound that lacks the mannopyranosyl ester group.
Guanosine triphosphate (GTP): Another related compound with three phosphate groups instead of two.
Guanosine monophosphate (GMP): A simpler compound with only one phosphate group.
Uniqueness
Guanosine 5’-(trihydrogen diphosphate) P’-D-mannopyranosyl ester is unique due to the presence of the mannopyranosyl ester group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other guanosine derivatives and contributes to its specific interactions and applications in research .
Properties
Molecular Formula |
C16H25N5O16P2 |
---|---|
Molecular Weight |
605.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5-,7-,8-,9+,10-,11+,14-,15?/m1/s1 |
InChI Key |
MVMSCBBUIHUTGJ-XIYWIPNQSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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